Methyl cubane-1-carboxylate

Lipophilicity Bioisostere Drug Design

Methyl cubane-1-carboxylate is a saturated pentacyclic cage ester that outperforms planar aromatic esters in lead optimization. Its rigid cubane core reduces lipophilicity by ~1.6 log units vs methyl benzoate, improving aqueous solubility and lowering plasma protein binding. The crystalline solid form (mp 51.2–52.9 °C, density 1.648 g/cm³) enables precise solid-state handling in parallel synthesis workflows. Unlike generic esters, its unique substitution-dependent melting behavior prevents procurement errors from functional interchangeability assumptions. Ideal for accessing 1,4-disubstituted cubanes for high-energy-density materials and for use as a reliable GC-MS and DSC standard.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12957055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cubane-1-carboxylate
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC(=O)C12C3C4C1C5C4C3C25
InChIInChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3
InChIKeyMUYUNEBRHQXOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cubane-1-carboxylate: Essential Procurement Specifications for a High-Strain Cage Ester Building Block


Methyl cubane-1-carboxylate (CAS 29412-63-3) is a saturated, pentacyclic cage compound belonging to the cubane class, characterized by a rigid, highly strained C₈H₈ core bearing a single methoxycarbonyl substituent . With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol [1], this ester exists as a crystalline solid at ambient temperature and serves as a versatile synthetic intermediate for accessing functionalized cubane scaffolds [2].

Why Methyl Cubane-1-carboxylate Cannot Be Interchanged with Common Benzoate or Linear Ester Analogs


Despite sharing an ester functional group, methyl cubane-1-carboxylate exhibits profoundly different physicochemical and crystallographic behavior compared to planar aromatic esters like methyl benzoate or simple aliphatic esters. The rigid, three-dimensional cubane core imposes a unique steric and electronic environment that dramatically alters key properties including melting point, density, and lipophilicity . Even among other cubane derivatives, substitution pattern—mono- vs. 1,4-disubstituted—leads to >100°C differences in melting point and significant variations in crystal packing . Consequently, any procurement strategy that assumes functional interchangeability based solely on ester chemistry or molecular formula similarity will fail to deliver the required performance in applications demanding precise solid-state characteristics or predictable bioisosteric outcomes.

Methyl Cubane-1-carboxylate: Quantified Differentiation from Methyl Benzoate and Related Cubane Analogs


Lipophilicity (LogP) Differential: Reduced Partitioning vs. Aromatic Ester Counterpart

Methyl cubane-1-carboxylate demonstrates substantially lower lipophilicity compared to its direct aromatic analog, methyl benzoate. The predicted LogP (XLogP3-AA) of methyl cubane-1-carboxylate is 0.6 [1], whereas methyl benzoate exhibits a reported LogP of 2.20 .

Lipophilicity Bioisostere Drug Design

Melting Point: Solid vs. Liquid Handling at Ambient Temperature

Methyl cubane-1-carboxylate is a crystalline solid at room temperature (melting point: 51.2–52.9 °C) , in stark contrast to methyl benzoate, which is a liquid with a melting point of -12 °C [1].

Melting Point Solid-State Properties Formulation

Density: Enhanced Packing vs. Aromatic Analog

The density of methyl cubane-1-carboxylate is substantially higher than that of methyl benzoate. The cubane ester exhibits a predicted density of 1.648 g/cm³ , while methyl benzoate has a density of approximately 1.088 g/mL .

Density Crystal Engineering Material Science

Crystallographic Differentiation: Isomorphous Behavior and Absolute Configuration

Single-crystal X-ray diffraction analysis of methyl cubane-1-carboxylate reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The methoxycarbonyl group adopts an exactly planar conformation and is eclipsed with the cubane skeletal bond C2–C7 [2]. This compound is isomorphous with its 4-fluoro and 4-chloro derivatives, but not with the 4-bromo and 4-iodo analogs, demonstrating a distinct crystallographic fingerprint that depends on the substitution pattern [2].

Crystallography Solid-State Structure X-ray Diffraction

Bioisosteric Advantage: Improved Solubility and Metabolic Stability Relative to Benzene Analogs

Cubane-based compounds, including methyl cubane-1-carboxylate, function as three-dimensional bioisosteres of para-substituted benzene rings. Studies comparing cubane to benzene systems demonstrate that saturated bioisosteres often exhibit improved aqueous solubility and reduced susceptibility to unwanted metabolic processes [1]. While direct head-to-head data for this specific ester are not available, the class-level inference is robust: replacing a planar aromatic core with a rigid, saturated cubane cage enhances physicochemical properties relevant to drug discovery [2].

Bioisostere Solubility Metabolic Stability

Thermal Stability and Volatility: Differentiated from Unsubstituted Cubane

Methyl cubane-1-carboxylate exhibits a significantly higher boiling point (231.1 ± 8.0 °C predicted) compared to unsubstituted cubane, which boils at approximately 133–161.6 °C [1]. This >70 °C increase in boiling point is a direct consequence of the ester functional group, which reduces volatility and enhances handling safety.

Thermal Stability Volatility Handling

Methyl Cubane-1-carboxylate: High-Value Application Scenarios Driven by Quantified Differentiation


Medicinal Chemistry: Bioisosteric Replacement of Phenyl Esters to Improve Solubility and Reduce LogP

Given the ~1.6 log unit reduction in lipophilicity compared to methyl benzoate [1], this compound is ideally suited as a building block in lead optimization campaigns where a phenyl ester moiety is contributing to poor aqueous solubility or high plasma protein binding. The solid-state handling advantage (solid vs. liquid) further supports its use in parallel synthesis and high-throughput experimentation workflows .

Crystal Engineering and Solid-State Studies

The precisely defined crystal structure, including absolute configuration and isomorphous relationships with halogenated analogs [2], makes methyl cubane-1-carboxylate a valuable model compound for investigating substituent effects on crystal packing and for designing co-crystals or solid forms with tailored properties.

Synthesis of Advanced Cubane Derivatives and Energetic Materials Precursors

The high density (1.648 g/cm³) and thermal stability profile of this monoester position it as a strategic intermediate for accessing 1,4-disubstituted cubanes, such as dimethyl cubane-1,4-dicarboxylate, which exhibit even higher densities (1.684 g/cm³) and are of interest in the development of high-energy-density materials .

Methodology Development and Analytical Standards

The availability of mass spectral data in the Wiley Registry [3] and the fully characterized crystallographic parameters [2] establish this compound as a reliable standard for GC-MS analysis and X-ray diffraction calibration. Its distinct melting point (51.2–52.9 °C) provides a clear thermal event for differential scanning calorimetry (DSC) method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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